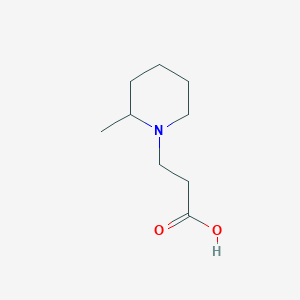
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is an organic compound with diverse scientific research applications. Noted for its distinctive structural framework, this compound stands out due to the presence of both a triazole ring and a dichlorophenyl acetamide group, showcasing a synthesis of intricate functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide generally begins with the preparation of 4-amino-5-(m-tolyl)-4H-1,2,4-triazole. This intermediate is typically synthesized through a series of cyclization reactions involving m-toluidine and hydrazine derivatives under controlled temperature conditions. Subsequently, this intermediate undergoes a thiolation reaction to introduce the thio group. Finally, the compound is acylated with N-(3,4-dichlorophenyl)acetamide under specific reaction conditions, such as catalysis by appropriate reagents and maintaining the pH balance.
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale batch reactors where the synthesis steps are optimized for scalability. The reaction conditions are finely controlled to ensure the purity and yield of the final product. The process might also include purification stages such as recrystallization and chromatography to attain the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Involving reagents like potassium permanganate, this compound can undergo oxidation, primarily affecting the m-tolyl group.
Reduction: : Using hydrogenation processes, the triazole ring might be selectively reduced under specific conditions.
Common Reagents and Conditions
Common reagents include potassium permanganate for oxidation, hydrogen gas and catalysts like palladium on carbon for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures, pH adjustments, and sometimes inert atmospheres to prevent side reactions.
Major Products Formed
Major products depend on the reaction type; for instance, oxidation may yield hydroxylated derivatives, reduction can yield partially hydrogenated compounds, and substitution could result in a variety of modified triazoles and acetamides.
Wissenschaftliche Forschungsanwendungen
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is valuable in multiple fields:
Chemistry: : As an intermediate in organic synthesis, this compound aids in creating complex molecular architectures.
Biology: : Its structure allows it to interact with biological macromolecules, making it a candidate for biochemical studies.
Industry: : Utilized in the manufacture of specialty chemicals, including agrochemicals and materials science.
Wirkmechanismus
The compound's mechanism involves interactions at the molecular level where its functional groups engage with specific targets. The triazole ring, with its nitrogen atoms, may coordinate with metal ions or form hydrogen bonds, influencing biochemical pathways. The dichlorophenyl acetamide group can interact with protein binding sites, altering protein function and activity.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazole derivatives:
5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide: : Varies by the substitution pattern on the phenyl ring.
4-amino-3-(4-methylphenyl)-1,2,4-triazole-5-thiol: : Lacks the acetamide group, altering its chemical behavior and applications.
2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: : Differs by the position of the methyl group on the phenyl ring.
These structural variations highlight the uniqueness of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide, particularly in its specific functional groups and substitution patterns, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-3-2-4-11(7-10)16-22-23-17(24(16)20)26-9-15(25)21-12-5-6-13(18)14(19)8-12/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUQENDUSYLHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2925072.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2925073.png)
![1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2925075.png)

![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)
![5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one](/img/structure/B2925080.png)


![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)
![2-difluoromethanesulfonyl-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2925084.png)

![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)
![rac-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)
